

A Comprehensive Technical Guide to 2-Bromo-4-iodo-1-methylbenzene

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Compound of Interest

Compound Name: 2-Bromo-4-iodo-1-methylbenzene

Cat. No.: B1287619

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-4-iodo-1-methylbenzene**, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. This document covers its nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its applications in research and development.

Nomenclature and Identification

2-Bromo-4-iodo-1-methylbenzene is a disubstituted toluene derivative. A comprehensive list of its alternative names, synonyms, and identifiers is provided below to facilitate its unambiguous identification in literature and chemical databases.

| Type | Identifier |
|-------------|------------------------------------------------------------------------------------------|
| IUPAC Name | 2-Bromo-4-iodo-1-methylbenzene |
| Synonyms | 2-Bromo-4-iodotoluene, 1-Bromo-5-iodo-2-methylbenzene, Benzene, 2-bromo-4-iodo-1-methyl- |
| CAS Number | 26670-89-3 |
| PubChem CID | 21560038 |
| EC Number | 860-604-2 |
| InChI | InChI=1S/C7H6BrI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 |
| InChIKey | ANRAKTDEUFLKDO-UHFFFAOYSA-N |
| SMILES | <chem>CC1=C(C=C(C=C1)I)Br</chem> |

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and predicted spectroscopic properties of **2-Bromo-4-iodo-1-methylbenzene**. This data is essential for its handling, characterization, and use in chemical reactions.

Physical and Chemical Properties

| Property | Value | Source |
|--------------------------------|---------------------------------------------|------------------|
| Molecular Formula | C ₇ H ₆ BrI | PubChem[1] |
| Molecular Weight | 296.93 g/mol | PubChem[1] |
| Appearance | Brown liquid | Patent[2] |
| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | Sigma-Aldrich[3] |
| Purity | 98% | Sigma-Aldrich[3] |
| XLogP3 | 3.6 | PubChem[1] |
| Topological Polar Surface Area | 0 Å ² | PubChem[1] |

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra in public domains, the following data is based on computational predictions and is intended to aid in the preliminary identification of the compound.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|------------|
| 7.55 | d | 1H | Aromatic H |
| 7.33 | dd | 1H | Aromatic H |
| 7.22 | d | 1H | Aromatic H |
| 2.3 | s | 3H | Methyl H |

Predicted ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ , ppm)

140.2

139.4

136.2

133.9

124.7

92.3

22.6

Predicted Infrared (IR) Absorption Bands**Wavenumber (cm^{-1})****Functional Group Assignment**

3100-3000

C-H stretch (aromatic)

2950-2850

C-H stretch (methyl)

1600-1450

C=C stretch (aromatic)

1200-1000

C-Br stretch

600-500

C-I stretch

Experimental Protocols

Synthesis of 2-Bromo-4-iodo-1-methylbenzene

The following protocol is adapted from a patented synthetic route and describes the preparation of 2-Bromo-4-iodotoluene from 2-methyl-4-iodoaniline via a Sandmeyer-type reaction.^[2]

Step 1: Diazotization of 2-methyl-4-iodoaniline

- To 1.0 equivalent of 2-methyl-4-iodoaniline, add sulfuric acid.

- Stir the mixture and cool it to a temperature between 10-15°C.
- Slowly add a solution of nitrous acid dropwise to the cooled mixture.
- Allow the reaction to proceed for 1 hour to form the diazonium salt solution.

Step 2: Bromination (Sandmeyer Reaction)

- In a separate reaction vessel, take 0.55 equivalents of cuprous bromide and add 45% hydrobromic acid.
- Stir the mixture and heat it to a temperature range of 85-90°C.
- To this heated mixture, add the previously prepared diazonium salt solution dropwise.
- Maintain the reaction at this temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Extract the product with toluene (3 x 50 ml).
- Wash the combined organic phases with a sodium bicarbonate solution and then with water until neutral.
- Dry the organic phase over an appropriate amount of anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- The resulting brown liquid is 2-bromo-4-iodotoluene, with a reported yield of 83.5%.^[2]

Spectroscopic Characterization

The following are generalized protocols for acquiring spectroscopic data for the characterization of **2-Bromo-4-iodo-1-methylbenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean and dry NMR tube.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Lock the spectrometer to the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Employ a proton-decoupled pulse sequence.
 - Acquire the spectrum with a sufficient number of scans.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the liquid sample in a volatile solvent like dichloromethane.
 - Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Acquisition:
 - Place the salt plate in the sample holder of an FT-IR spectrometer.
 - Acquire the spectrum over the desired range (typically $4000\text{-}400\text{ cm}^{-1}$).

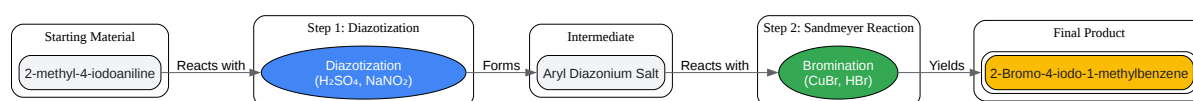
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small, diluted sample of the compound into the mass spectrometer. For a liquid sample, direct infusion or injection via a gas chromatograph (GC-MS) is suitable.
- **Ionization:** Use an appropriate ionization technique. Electron Ionization (EI) is a common method for such organic molecules and will likely produce characteristic fragmentation patterns.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** A detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for **2-Bromo-4-iodo-1-methylbenzene** as described in the experimental protocol.

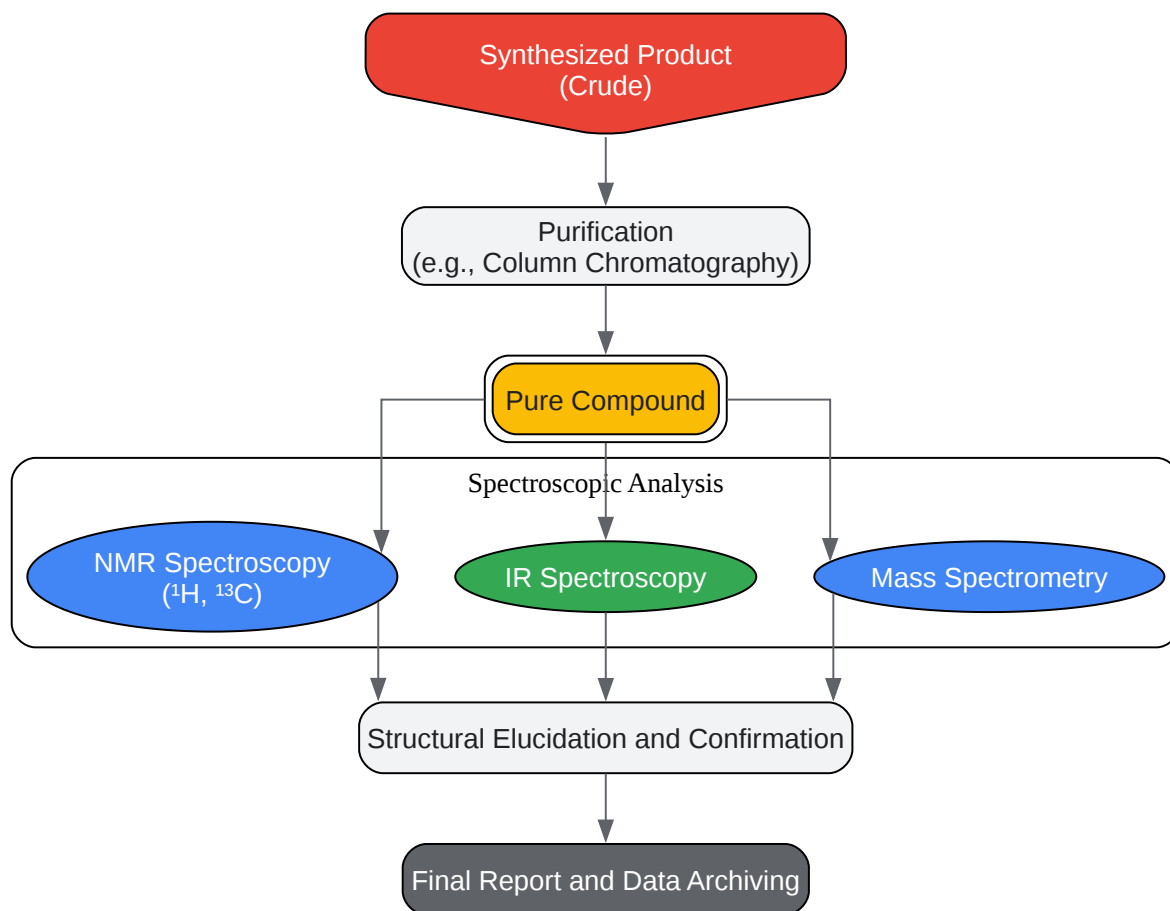


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Caption: Synthetic pathway for **2-Bromo-4-iodo-1-methylbenzene**.

Spectroscopic Analysis Workflow

This diagram outlines a logical workflow for the spectroscopic characterization of a synthesized organic compound like **2-Bromo-4-iodo-1-methylbenzene**.



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Caption: Workflow for spectroscopic analysis of an organic compound.

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